molecular formula C20H16BrN3S B2624294 2-(4-Bromophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207007-89-3

2-(4-Bromophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2624294
CAS No.: 1207007-89-3
M. Wt: 410.33
InChI Key: ODKZPKHZRLDGGI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C20H16BrN3S and its molecular weight is 410.33. The purity is usually 95%.
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Biological Activity

2-(4-Bromophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound features a pyrazine core substituted with a bromophenyl group and a thioether linkage to a 4-methylbenzyl moiety. Its unique structural characteristics suggest significant potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C16H16BrN2S
  • Molecular Weight : Approximately 410.3 g/mol
  • Key Functional Groups :
    • Bromophenyl group enhances lipophilicity.
    • Thioether linkage contributes to biological interactions.

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit diverse biological activities. The specific activities attributed to this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, possibly through modulation of inflammatory pathways.
  • Antimicrobial Properties : There is emerging evidence supporting its activity against certain bacterial strains.

The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. The bromophenyl group and thioether moiety are critical for binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate various signaling pathways, contributing to its observed biological effects.

Anticancer Activity

A study assessing the anticancer potential of pyrazolo derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The MTT assay indicated that these compounds exhibited stronger cytotoxic activity than standard chemotherapeutics like cisplatin, promoting apoptosis through caspase activation pathways .

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of related pyrazolo compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro, indicating their potential therapeutic application in inflammatory diseases .

Data Table: Biological Activity Summary

Compound NameStructural FeaturesBiological Activity
This compoundPyrazine core with bromophenyl and thioetherAnticancer, Anti-inflammatory, Antimicrobial
3-(4-Bromophenyl)-2-(3-fluorobenzyl)thiazoleThiazole instead of pyrazoleAnticancer
2-(4-Fluorophenyl)-4-(phenylthio)pyrazolo[1,5-a]pyrazineFluorophenyl instead of bromophenylAntimicrobial

Properties

IUPAC Name

2-(4-bromophenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3S/c1-14-2-4-15(5-3-14)13-25-20-19-12-18(23-24(19)11-10-22-20)16-6-8-17(21)9-7-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKZPKHZRLDGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.